N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine
Description
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine is a compound that features a pyrrolidine ring, a pyridazine ring, and a phenyl group
Properties
IUPAC Name |
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-6-12(7-3-1)15-13-8-9-14(17-16-13)18-10-4-5-11-18/h1-3,6-9H,4-5,10-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHVKQVNCDDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine with a diketone to form the pyridazine ring, followed by functionalization with pyrrolidine and phenyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations, facilitated by water radical cations.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations for oxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the pyridazine ring can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely used in medicinal chemistry for their biological activity.
Uniqueness
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine is unique due to the combination of the pyrrolidine and pyridazine rings with a phenyl group, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s versatility in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
